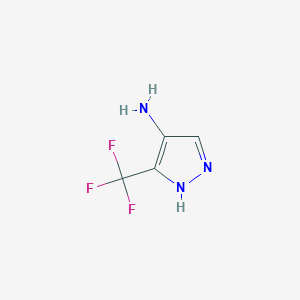

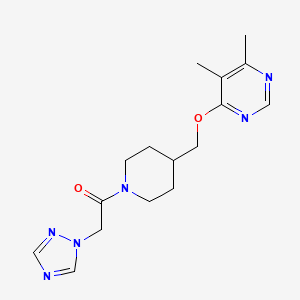

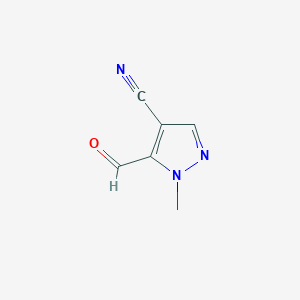

![molecular formula C16H13ClO4 B2509458 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde CAS No. 723331-77-9](/img/structure/B2509458.png)

4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a derivative of benzaldehyde with specific substituents that influence its chemical and physical properties. While the exact compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

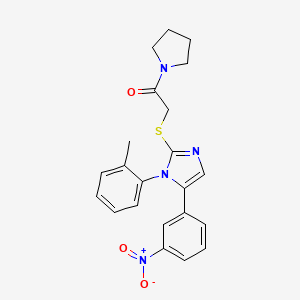

The synthesis of related compounds typically involves multi-step reactions, including O-alkylation and Vilsmeier-Hack (V-H) reactions, as seen in the synthesis of 4-benzyloxy-2-methoxybenzaldehyde . The solid-state reaction, a green synthesis approach, has been used to explore novel compounds, such as the binary organic complex formed from 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

X-ray diffraction (XRD) studies confirm the formation of complexes and identify the crystal structure and atomic packing, as demonstrated in the study of a molecular complex involving 3-hydroxy-4-methoxybenzaldehyde . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, providing detailed information about the orthorhombic crystal system . These techniques could be applied to determine the molecular structure of this compound.

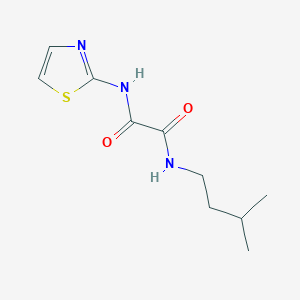

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from studies such as the synthesis of metallophthalocyanines containing methoxyphenyl and hydroxybenzaldehyde groups, where the structures were confirmed using various spectroscopic techniques . The efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols also provides a framework for understanding the reactivity of chloroalkoxy substituents in these types of compounds .

Physical and Chemical Properties Analysis

Spectroscopic techniques, including IR, NMR, and UV-Vis absorption spectra, are commonly used to study the physicochemical properties of compounds. For instance, the binary organic complex mentioned earlier shows a 70% transmittance efficiency with a cutoff wavelength of 412 nm, and the band gap and refractive index of the crystal have also been studied . The compound 4-hexyloxy-3-methoxybenzaldehyde was investigated using density functional theory (DFT) to calculate optimized geometry, vibrational frequencies, NMR chemical shifts, and other properties . These methods could be used to analyze the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Applications in Antioxidant Activity

- The synthesis of derivatives such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and their evaluation for antioxidant activity was conducted. These derivatives displayed significant antioxidant properties, demonstrating their potential in this area (Rijal, Haryadi, & Anwar, 2022).

Crystal Structures and Hirshfeld Surfaces

- The study of crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, including various methoxybenzaldehydes, provided insights into their conformations and hydrogen-bonding patterns. This knowledge is essential for understanding their interactions and potential applications in various fields (Gomes et al., 2018).

Synthesis and Structural Analysis

- Investigations into the synthesis of chlorinated vanillins and syringaldehydes, including the study of their structures and gas chromatographic separation, add to the understanding of these compounds' chemical properties and potential uses (Hyötyläinen & Knuutinen, 1993).

Ab Initio/DFT Studies

- Ab initio and density functional theory (DFT) studies on compounds like 2-(4-methoxyphenyl)benzo[d]thiazole, synthesized from 4-methoxybenzaldehyde, provide valuable insights into their molecular structure and vibrational frequencies, contributing to the understanding of their chemical behavior and potential applications (Arslan & Algül, 2007).

Synthesis of Derivatives

- The synthesis of derivatives such as 4-benzyloxy-2-methoxybenzaldehyde and their characterization contributes to the development of new compounds with potential applications in various scientific fields (Yong-zhong, 2011).

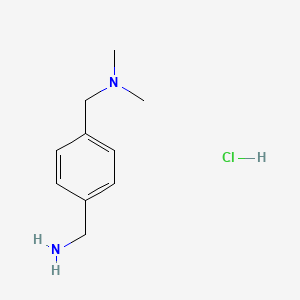

Chemosensor Development

- Studies have been conducted on the synthesis and characterization of derivatives like 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde for their use as chemosensors. These derivatives demonstrate selective sensing abilities for specific ions, showing their potential in analytical chemistry (Sharma, Chhibber, & Mittal, 2015).

properties

IUPAC Name |

4-[2-(2-chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO4/c1-20-16-8-11(9-18)6-7-15(16)21-10-14(19)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNYMFKOBZXFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2509378.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)